Glabridin

Vue d'ensemble

Description

La glabridine est un composé chimique présent dans l’extrait de racine de réglisse (Glycyrrhiza glabra). Elle appartient à la classe des isoflavanes des flavonoïdes, qui sont un type de composés phénoliques naturels. La glabridine est connue pour son aspect de poudre jaune-brun et est insoluble dans l’eau mais soluble dans des solvants organiques tels que le propylène glycol . Elle a été largement étudiée pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et antimicrobiennes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La glabridine peut être synthétisée par différentes méthodes. Une approche courante implique l’utilisation de l’extraction par fluide supercritique (SFE) avec du dioxyde de carbone supercritique modifié par un cosolvant. Cette méthode implique l’optimisation de paramètres tels que la température (40–80 °C) et la pression (10–50 MPa) afin d’améliorer la pureté de la glabridine . Une autre méthode comprend l’extraction par reflux avec de l’alcool éthylique ou de l’acétate d’éthyle, suivie d’étapes de concentration, de séparation et de purification impliquant la chromatographie sur colonne et la cristallisation .

Méthodes de production industrielle : En milieu industriel, la glabridine est généralement extraite des racines de réglisse à l’aide de systèmes SFE à grande échelle. Le processus implique la mise à l’échelle des paramètres d’extraction et l’utilisation de la précipitation/filtration par l’alcool et de la chromatographie d’adsorption pour obtenir un produit plus pur. Cette méthode peut atteindre une pureté de glabridine allant jusqu’à 37 % .

Analyse Des Réactions Chimiques

Types de réactions : La glabridine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Il a été démontré qu’elle inhibait l’activation plaquettaire en réduisant l’activation des voies PLCγ2/PKC, PI3K/Akt/GSK3β, MAPK et NF-κB .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de glabridine comprennent l’oxyde nitrique (NO), la prostaglandine E2 (PGE2) et diverses cytokines telles que l’interleukine-1β (IL-1β), l’interleukine-6 (IL-6) et le facteur de nécrose tumorale alpha (TNF-α). Ces réactions se produisent généralement dans des conditions qui impliquent l’inhibition de la translocation nucléaire de NF-κB et la phosphorylation des MAPK .

Principaux produits formés : Les principaux produits formés à partir des réactions de glabridine comprennent des niveaux réduits de NO synthase inductible (iNOS) et de cyclooxygénase-2 (COX-2), ainsi qu’une expression diminuée des cytokines pro-inflammatoires .

4. Applications de la recherche scientifique

La glabridine a un large éventail d’applications en recherche scientifique :

Chimie : En chimie, la glabridine est étudiée pour son potentiel d’agent antioxydant et anti-inflammatoire naturel. Elle est utilisée dans la synthèse de divers dérivés pour améliorer son efficacité biologique et sa stabilité chimique .

Biologie : En recherche biologique, la glabridine est étudiée pour ses effets sur l’activation plaquettaire, les anomalies métaboliques et la neuroinflammation. Elle s’est révélée prometteuse pour réduire l’agrégation plaquettaire et protéger contre les maladies cardiovasculaires .

Médecine : En médecine, la glabridine est explorée pour son potentiel thérapeutique dans le traitement de pathologies telles que l’obésité, le diabète et les maladies neurodégénératives. Il a été constaté qu’elle améliorait les paramètres métaboliques et réduisait la neuroinflammation dans divers modèles .

Industrie : Dans l’industrie cosmétique, la glabridine est utilisée comme ingrédient dans les produits éclaircissants pour la peau en raison de sa capacité à inhiber la synthèse de mélanine. Elle est également étudiée pour son utilisation potentielle dans le développement de nouveaux agents thérapeutiques pour les maladies inflammatoires .

Applications De Recherche Scientifique

Pharmacological Properties

Glabridin has been extensively studied for its diverse pharmacological effects, which include:

- Anti-inflammatory Activity : this compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by modulating various signaling pathways such as NF-κB and MAPK. This property has been linked to its potential in treating inflammatory diseases .

- Antioxidant Effects : The compound enhances antioxidant enzyme activities while decreasing lipid peroxidation markers, thereby protecting cellular components from oxidative damage .

- Antitumor Activity : Research indicates that this compound can inhibit tumor cell proliferation and metastasis by affecting signaling pathways involved in cancer progression, including TGF-β/SMAD and Wnt/β-catenin pathways . It has shown efficacy against various cancer types, including breast and liver cancers.

- Hypoglycemic Effects : Studies have demonstrated that this compound can significantly lower fasting blood glucose levels in diabetic models, suggesting its potential as a therapeutic agent for diabetes management .

- Neuroprotective Properties : this compound exhibits protective effects on neuronal cells, which may be beneficial in neurodegenerative diseases by reducing apoptosis and oxidative stress .

Delivery Systems for Enhanced Efficacy

Despite its promising properties, this compound faces challenges related to poor solubility and bioavailability. Researchers have developed various delivery systems to enhance its therapeutic potential:

- Nanoemulsions : These formulations improve the solubility and stability of this compound, facilitating better absorption .

- Polymeric Micelles : These carriers can encapsulate this compound, enhancing its bioavailability and allowing for controlled release over time .

- Liposomes : Liposomal formulations protect this compound from degradation while improving its delivery to target tissues .

Case Studies and Clinical Insights

Numerous studies have explored the applications of this compound across different health conditions:

Mécanisme D'action

La glabridine exerce ses effets par le biais de multiples cibles et voies moléculaires. Elle inhibe l’activation plaquettaire en réduisant l’activation des voies PLCγ2/PKC, PI3K/Akt/GSK3β, MAPK et NF-κB . De plus, la glabridine induit l’accumulation d’espèces réactives de l’oxygène, la perte du potentiel de la membrane mitochondriale et la destruction de la membrane cellulaire en affectant les niveaux d’expression de la décarboxylase de la phosphatidylsérine . Dans les modèles de neuroinflammation, la glabridine réduit l’expression de médiateurs inflammatoires tels que NO, NF-κB, IBA-1 et GFAP, tout en régulant à la hausse l’expression de la superoxyde dismutase (SOD) pour soulager le stress oxydatif .

Comparaison Avec Des Composés Similaires

La glabridine est unique parmi les composés similaires en raison de son large spectre d’activités biologiques et de sa capacité à cibler plusieurs voies. Des composés similaires comprennent la glabrène, l’isoliquiritigénine et la liquiritigénine, qui sont également dérivés de la réglisse et présentent diverses activités biologiques . La glabridine se distingue par ses puissants effets anti-inflammatoires et antioxydants, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Activité Biologique

Glabridin, a bioactive compound derived from the roots of Glycyrrhiza glabra, has garnered significant attention due to its diverse biological activities. This article explores the various pharmacological properties of this compound, supported by research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is primarily recognized for its anti-inflammatory, antioxidant, anti-tumor, and antimicrobial properties. Its chemical structure enables it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

Key Biological Activities

-

Anti-inflammatory Activity

- This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukins in macrophages. In LPS-treated RAW264.7 cells, this compound reduced NO levels by 33% at a concentration of 10 μg/mL and inhibited IL-1β production with an IC50 of 30.8 μM .

- Table 1: Inhibitory Concentrations of this compound on Inflammatory Markers

Inflammatory Marker Cell Type IC50 (μM) Prostaglandin E2 J774A.1 Macrophages 11 Thromboxane B2 HL-60 Neutrophils 11.3 Leukotriene B4 J774A.1 Macrophages 5.3 - Antioxidant Activity

- Anti-tumor Activity

- Antimicrobial Activity

- Neuroprotective Effects

- Cardiovascular Protection

Case Studies

Case Study 1: Anti-inflammatory Effects in Diabetic Models

In a study involving diabetic mice, this compound administration led to a significant reduction in inflammation markers and improved insulin sensitivity, suggesting its potential as a therapeutic agent for metabolic syndrome .

Case Study 2: Antitumor Activity in Colon Cancer

In vitro studies demonstrated that this compound inhibited the growth of CT-26 colon cancer cells by inducing apoptosis and modulating key signaling pathways involved in cell survival .

This compound's biological activities are attributed to its ability to modulate various signaling pathways:

- NF-κB Pathway Inhibition: this compound inhibits the degradation of IκBs, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes .

- Estrogen Receptor Modulation: Acting as a phytoSERM, this compound influences estrogen receptor activity, which may contribute to its antioxidant and anti-cancer effects .

- Reactive Oxygen Species Management: By reducing ROS levels, this compound protects cells from oxidative stress-related damage.

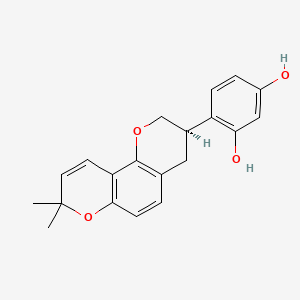

Propriétés

IUPAC Name |

4-(8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-8,10,13,21-22H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQIJVLKGVZRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Glabridin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59870-68-7 | |

| Record name | (R)-Glabridin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 - 155 °C | |

| Record name | (R)-Glabridin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.